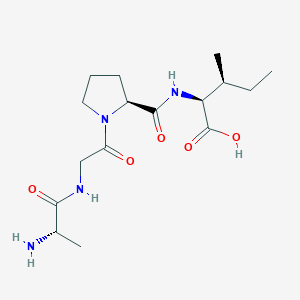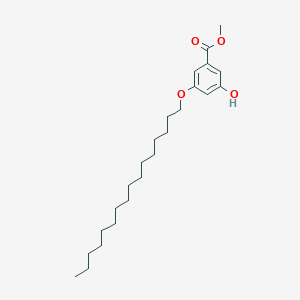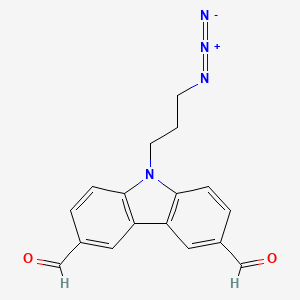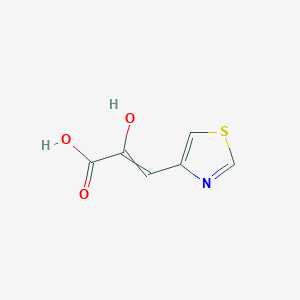
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique combination of a dithiocane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Dithiocane Ring: The dithiocane ring is introduced through a cyclization reaction involving appropriate thiol precursors under controlled conditions.
Final Coupling: The final step involves coupling the dithiocane ring with the benzothiazole core using esterification or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function. This is particularly relevant in the context of enzyme inhibition.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, benzothiazole, lacks the dithiocane ring and has different chemical properties and applications.
2-Mercaptobenzothiazole: This compound contains a thiol group instead of the dithiocane ring, making it more reactive in certain chemical reactions.
Benzothiazole-2-carboxylic acid: This derivative has a carboxylic acid group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
496834-12-9 |
|---|---|
Molekularformel |
C15H17NO2S3 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1,5-dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO2S3/c1-10-16-12-9-11(3-4-13(12)21-10)15(17)18-14-5-8-19-6-2-7-20-14/h3-4,9,14H,2,5-8H2,1H3 |
InChI-Schlüssel |
RGMBOSVEHRYKEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CCSCCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)





![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

